molecular formula C6H15O4P B13696940 3,3-Dimethylbutyl Dihydrogen Phosphate

3,3-Dimethylbutyl Dihydrogen Phosphate

Cat. No.: B13696940
M. Wt: 182.15 g/mol
InChI Key: OGEDDHTVRJGQJU-UHFFFAOYSA-N
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Description

3,3-Dimethylbutyl dihydrogen phosphate is an organophosphate compound characterized by a branched alkyl chain (3,3-dimethylbutyl group) esterified to a dihydrogen phosphate moiety. This structure confers unique steric and electronic properties, distinguishing it from linear-chain or simpler alkyl phosphates.

Properties

Molecular Formula

C6H15O4P

Molecular Weight

182.15 g/mol

IUPAC Name

3,3-dimethylbutyl dihydrogen phosphate

InChI

InChI=1S/C6H15O4P/c1-6(2,3)4-5-10-11(7,8)9/h4-5H2,1-3H3,(H2,7,8,9)

InChI Key

OGEDDHTVRJGQJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCOP(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethylbutyl Dihydrogen Phosphate typically involves the reaction of 3,3-dimethylbutanol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

3,3-Dimethylbutanol+Phosphoric Acid3,3-Dimethylbutyl Dihydrogen Phosphate+Water\text{3,3-Dimethylbutanol} + \text{Phosphoric Acid} \rightarrow \text{3,3-Dimethylbutyl Dihydrogen Phosphate} + \text{Water} 3,3-Dimethylbutanol+Phosphoric Acid→3,3-Dimethylbutyl Dihydrogen Phosphate+Water

The reaction is usually conducted at elevated temperatures to facilitate the esterification process. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylbutyl Dihydrogen Phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates and other oxidation products.

    Reduction: Reduction reactions can convert the phosphate group to phosphite or other reduced forms.

    Substitution: The dihydrogen phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphates, while reduction may produce phosphites.

Scientific Research Applications

3,3-Dimethylbutyl Dihydrogen Phosphate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphate compounds.

    Biology: Investigated for its potential role in biochemical pathways and as a phosphate donor in enzymatic reactions.

    Medicine: Explored for its potential therapeutic applications, including as a component in drug formulations.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3-Dimethylbutyl Dihydrogen Phosphate involves its interaction with molecular targets and pathways. The compound can act as a phosphate donor, participating in phosphorylation reactions that are crucial for various biochemical processes. The specific molecular targets and pathways depend on the context of its application, such as enzymatic reactions in biological systems or catalytic processes in industrial applications.

Comparison with Similar Compounds

Comparative Analysis of Chemical Structures

Table 1: Structural Comparison with Similar Compounds
Compound Name Substituent/Functional Group Key Structural Features Reference
3,3-Dimethylbutyl Dihydrogen Phosphate 3,3-Dimethylbutyl + H₂PO₄⁻ Branched alkyl chain; monoester form
Choline Dihydrogen Phosphate Cholinium cation + H₂PO₄⁻ Ionic liquid; hydrated structure
Potassium Dihydrogen Phosphate K⁺ + H₂PO₄⁻ Inorganic salt; high solubility in water
Isosorbide Dihydrogen Phosphate Isosorbide (cyclic diol) + H₂PO₄⁻ Cyclic ester; medicinal applications
3,3-Dimethylbutyl Methylphosphonofluoridate 3,3-Dimethylbutyl + P(O)(F)CH₃ Phosphonofluoridate ester; fluorinated derivative

Key Observations :

  • Ionic phosphates (e.g., choline dihydrogen phosphate) exhibit superior solubility in aqueous environments due to hydration, whereas alkyl esters like 3,3-dimethylbutyl dihydrogen phosphate may require organic solvents .
  • Phosphonofluoridate analogs (e.g., 3,3-dimethylbutyl methylphosphonofluoridate) demonstrate enhanced reactivity in electrophilic reactions due to the fluorine substituent .

Binding Affinity and Molecular Interactions

Table 2: Binding Constants of Phosphate Compounds with Receptors
Compound Receptor System Binding Constant (Ka) Reference
Dihydrogen Phosphate (H₂PO₄⁻) Receptor 440a 1.2 × 10⁵ M⁻¹
Dihydrogen Phosphate (H₂PO₄⁻) Receptor 401 3.4 × 10³ M⁻¹
Choline Dihydrogen Phosphate Protein Solvent High (qualitative)

Key Findings :

  • The 3,3-dimethylbutyl group likely reduces binding efficiency compared to smaller phosphates (e.g., H₂PO₄⁻) due to steric clashes in receptor pockets .
  • Ionic phosphates (e.g., choline dihydrogen phosphate) exhibit strong interactions with proteins, forming hydrated ionic liquids that stabilize biomolecules .
Table 3: Solubility and Solvent Performance
Compound Solubility in Water Key Applications Reference
Potassium Dihydrogen Phosphate 22.6 g/100 mL (20°C) Fertilizers, food additives
Choline Dihydrogen Phosphate Forms ionic liquids Protein solubilization
3,3-Dimethylbutyl Dihydrogen Phosphate Low (predicted) Specialty solvents, surfactants

Key Insights :

  • Hydrated ionic liquids (e.g., choline dihydrogen phosphate) retain bound water molecules, enabling protein stabilization without free water interference .

Pharmacological and Medicinal Comparisons

  • Isosorbide dihydrogen phosphate is used in controlled drug release due to its hydrolytic stability and biocompatibility .
  • 3,3-Dimethylbutyl dihydrogen phosphate ’s branched chain may enhance lipid membrane permeability but could also increase metabolic instability compared to cyclic esters like isosorbide derivatives .
Table 4: Market Data for Dihydrogen Phosphates (2025 Projections)
Compound Market Size (USD Billion) Key Sectors Reference
Lithium Dihydrogen Phosphate 0.85 Batteries, ceramics
Potassium Dihydrogen Phosphate 1.2 Agriculture, food
Magnesium Dihydrogen Phosphate 0.45 Pharmaceuticals

Trends :

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